molecular formula C11H16N2O B1611964 p-Hydroxybenzylpiperazine CAS No. 75341-33-2

p-Hydroxybenzylpiperazine

Cat. No. B1611964
CAS RN: 75341-33-2
M. Wt: 192.26 g/mol
InChI Key: CNRXJITXJZQWPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

P-Hydroxybenzylpiperazine is a chemical compound with the molecular formula C11H16N2O . It is also known as 4-(1-Piperazinylmethyl)phenol .


Synthesis Analysis

The synthesis of piperazine derivatives, which p-Hydroxybenzylpiperazine could be one, has been explored in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of p-Hydroxybenzylpiperazine consists of a benzene ring attached to a piperazine ring via a methylene bridge, with a hydroxyl group attached to the benzene ring .


Chemical Reactions Analysis

The synthesis of piperazine derivatives involves various chemical reactions such as cyclization, the Ugi reaction, ring opening of aziridines, intermolecular cycloaddition, and photocatalytic synthesis .


Physical And Chemical Properties Analysis

The molecular formula of p-Hydroxybenzylpiperazine is C11H16N2O, and it has an average mass of 192.258 Da .

Scientific Research Applications

  • Medicinal Chemistry

    • Piperazine ranks as the third most common nitrogen heterocycle in drug discovery .
    • It is a key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra .
    • Piperazine improves the pharmacological and pharmacokinetic profiles of drug candidates since the nitrogen atom sites serve as hydrogen bond donors/acceptors, thus tuning the interactions with receptors as well as increasing water solubility and bioavailability .
  • C–H Functionalization

    • Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited .
    • Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .
    • This method affords functionalized piperazines, expanding the structural diversity and potential applications .
  • Optoelectronic Applications

    • Pyrazine-based materials, which are structurally similar to piperazines, are receiving considerable interest due to their favorable charge transfer properties .
    • These materials are essential for modern optoelectronics, including solar cells, light-emitting diodes, and field-effect transistors .
  • Biologically Active Compounds

    • Pyridazine derivatives, which are structurally similar to piperazines, have been shown to be ‘privileged structures’ in medicinal chemistry .
    • They have a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
    • Pyridazine-based systems have numerous practical applications .
  • Synthesis of Piperazines

    • Piperazine and its derivatives show a wide range of biological and pharmaceutical activity .
    • Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
    • Numerous methods have been reported for the synthesis of substituted piperazines .
  • C-H Functionalization

    • Approximately only 20% of piperazines currently utilized in medicinal chemistry research feature additional substituents on the carbon atoms of the piperazine ring .
    • This highlights the potential for further exploration and development of piperazine derivatives through C-H functionalization .

Future Directions

While specific future directions for p-Hydroxybenzylpiperazine are not mentioned, there is a general trend towards the development of controlled drug delivery systems and the use of carbohydrates in drug development , which could potentially involve piperazine derivatives.

properties

IUPAC Name

4-(piperazin-1-ylmethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c14-11-3-1-10(2-4-11)9-13-7-5-12-6-8-13/h1-4,12,14H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNRXJITXJZQWPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20600965
Record name 4-[(Piperazin-1-yl)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20600965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Hydroxybenzylpiperazine

CAS RN

75341-33-2
Record name p-Hydroxybenzylpiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075341332
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(Piperazin-1-yl)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20600965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name P-HYDROXYBENZYLPIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0195Y9G48E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
p-Hydroxybenzylpiperazine
Reactant of Route 2
p-Hydroxybenzylpiperazine
Reactant of Route 3
Reactant of Route 3
p-Hydroxybenzylpiperazine
Reactant of Route 4
Reactant of Route 4
p-Hydroxybenzylpiperazine
Reactant of Route 5
p-Hydroxybenzylpiperazine
Reactant of Route 6
p-Hydroxybenzylpiperazine

Citations

For This Compound
4
Citations
JH Lee, HN Park, NS Kim, S Park, YM Lee, H Kang - Science & Justice, 2020 - Elsevier
… (amphetamine, fenfluramine, methamphetamine, norfenfluramine, phentermine), and benzylpiperazines (benzylpiperazine, m-hydroxybenzylpiperazine, p-hydroxybenzylpiperazine) …
Number of citations: 7 www.sciencedirect.com
E Schiller - 2013 - books.google.com
An encyclopedic summary of the highlights in the field of free radicals in medicine and biology, with a detailed analysis of the extensive recent literature. The text describes results from …
Number of citations: 15 books.google.com
E Schiller - Free Radicals and Inhalation Pathology: Respiratory …, 2004 - Springer
In aged rats, the rates of transient redox responses of cytochrome oxidase (ie initial oxidation followed by re-reduction) are slowed by about 50 % in comparison to young rats (Sylvia et …
Number of citations: 2 link.springer.com
AA Akimova, NI Gavrilov - Journal of General Chemistry of the …, 1961 - Consultants Bureau
Number of citations: 1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.